molecular formula C12H11F3O3 B1454654 1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid CAS No. 29765-49-9

1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid

Cat. No. B1454654
CAS RN: 29765-49-9
M. Wt: 260.21 g/mol
InChI Key: FTWOJOXFIDZHRY-UHFFFAOYSA-N
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Description

“1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C12H11F3O3 . It has a molecular weight of 260.21 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of cyclopropane derivatives like this compound often involves cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides , and the palladium-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11F3O2/c13-12(14,15)9-3-1-8(2-4-9)7-11(5-6-11)10(16)17/h1-4H,5-7H2,(H,16,17) . This indicates that the compound contains a cyclopropane ring with a carboxylic acid group, and a phenyl ring with a trifluoromethoxy group attached to it.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Its molecular weight is 260.21 , and its molecular formula is C12H11F3O3 .

Scientific Research Applications

Electrochromic Devices

The presence of the trifluoromethoxy group in this compound suggests its potential use in electrochromic devices. Such materials change color upon the application of an electric current, which is valuable for smart windows, displays, and energy storage devices. The compound could be incorporated into polymers that exhibit desirable electrochromic properties .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-[[4-(trifluoromethoxy)phenyl]methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)18-9-3-1-8(2-4-9)7-11(5-6-11)10(16)17/h1-4H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWOJOXFIDZHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid
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1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid
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1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid
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1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid

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